molecular formula C22H18N4O3 B4729348 2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile

2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile

Cat. No.: B4729348
M. Wt: 386.4 g/mol
InChI Key: IEXSTHDNCQSKFS-GRSHGNNSSA-N
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Description

2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile: is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a furan ring, and various functional groups such as cyano and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and furan rings.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials with specific electronic properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as fluorescent probes.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials such as organic semiconductors and photovoltaic cells .

Mechanism of Action

The mechanism of action of 2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes or receptors,

Properties

IUPAC Name

2-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethylpyrrol-1-yl]-4,5-dimethylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-13-9-18(10-19(11-23)17-5-7-20(8-6-17)26(27)28)15(3)25(13)22-21(12-24)14(2)16(4)29-22/h5-10H,1-4H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXSTHDNCQSKFS-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=C(O2)C)C)C#N)C)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C(=C(O2)C)C)C#N)C)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile
Reactant of Route 5
2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-{3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethylfuran-3-carbonitrile

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